

ATTO488-ProTx-II: A Technical Guide to its Biological Activity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATTO488-ProTx-II	
Cat. No.:	B1151348	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO488-ProTx-II is a fluorescently labeled peptide toxin that serves as a high-affinity and selective blocker of the voltage-gated sodium channel Nav1.7. ProTx-II, originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has been identified as a potent inhibitor of Nav1.7, a channel critically implicated in pain signaling. The conjugation of ProTx-II to the fluorescent dye ATTO 488 allows for the visualization and tracking of the peptide's interaction with its target, making it a valuable tool for research and drug discovery in the field of analgesia. This technical guide provides an in-depth overview of the biological activity, specificity, and experimental application of ATTO488-ProTx-II.

Core Principles: Biological Activity and Mechanismof Action

ProTx-II exerts its biological effect by acting as a gating modifier of voltage-gated sodium channels.[1] Its primary mechanism of action involves binding to the voltage-sensing domain (VSD) of the channel, specifically the S3-S4 loop in domain II (VSD-II).[2][3][4] This interaction does not block the ion pore directly but rather shifts the voltage-dependence of channel activation to more depolarized potentials.[1][2][4] This means that a stronger stimulus is required to open the channel, thereby reducing the excitability of neurons, particularly nociceptors where Nav1.7 is highly expressed.[5][6]



The binding of ProTx-II to Nav1.7 is characterized by a high affinity, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar to picomolar range.[5][7] This potent inhibition of Nav1.7 leads to a reduction in the propagation of action potentials in pain-sensing nerve fibers, highlighting its potential as an analgesic agent.[5]

Quantitative Data: Potency and Specificity of ProTx-II

The inhibitory activity of ProTx-II has been quantified across various voltage-gated sodium (Nav) and calcium (Cav) channel subtypes. The following tables summarize the reported IC50 values, demonstrating the peptide's high selectivity for Nav1.7.

Table 1: Inhibitory Potency (IC50) of ProTx-II on Voltage-Gated Sodium (Nav) Channels

Channel Subtype	Reported IC50 Values (nM)	Reference(s)
hNav1.7	0.3	[5][6]
hNav1.1	>10,000	[3]
hNav1.2	41	[7]
rNav1.3	>20,000	[3]
hNav1.4	>12,000	[3]
hNav1.5	79	[7]
hNav1.6	26	[7]
hNav1.8	>150,000	[3]
hNav1.9	>150,000	[3]

Table 2: Inhibitory Potency (IC50) of ProTx-II on Voltage-Gated Calcium (Cav) Channels



Channel Subtype	Reported IC50 Values	Reference(s)
Cav1.2	Potent Inhibition (exact IC50 not specified)	[2]
Cav3.1	Acts on this channel (exact IC50 not specified)	[7]
Cav3.2	Weaker interaction (exact IC50 not specified)	[2][7]

Note: h denotes human, and r denotes rat. The selectivity of ProTx-II for Nav1.7 is estimated to be over 100-fold greater than for other Nav channel subtypes.[2][4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of ATTO488-ProTx-II on Nav1.7

This protocol outlines the methodology to determine the inhibitory potency of **ATTO488-ProTx-II** on human Nav1.7 channels expressed in a heterologous system like HEK293 cells.

- a. Cell Culture and Transfection:
- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain Nav1.7 expression.
- Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
- Transfection (if not a stable cell line): Transiently transfect HEK293 cells with a plasmid encoding human Nav1.7 using a suitable transfection reagent. Co-transfection with a fluorescent reporter protein (e.g., GFP) can aid in identifying transfected cells.
- b. Solutions:



- Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10
 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- c. Electrophysiological Recording:
- Technique: Whole-cell voltage-clamp using an automated or manual patch-clamp system.
- Pipettes: Borosilicate glass pipettes with a resistance of 2-4 M Ω when filled with the intracellular solution.
- Voltage Protocol:
 - Holding Potential: -120 mV.
 - Test Pulse: Depolarize to 0 mV for 20 ms to elicit Nav1.7 currents.
 - Pulse Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for recovery from inactivation.
- Data Acquisition: Record currents using an appropriate amplifier and data acquisition software.
- d. Experimental Procedure:
- Obtain a whole-cell recording from a Nav1.7-expressing HEK293 cell.
- Establish a stable baseline current by applying the voltage protocol in the extracellular solution.
- Perfuse the cell with increasing concentrations of ATTO488-ProTx-II in the extracellular solution.
- At each concentration, allow sufficient time for the inhibitory effect to reach a steady state.
- Record the peak inward current at each concentration.



e. Data Analysis:

- Normalize the peak current at each ATTO488-ProTx-II concentration to the baseline current.
- Plot the normalized current as a function of the logarithm of the ATTO488-ProTx-II concentration.
- Fit the data to a Hill equation to determine the IC50 value.

Synthesis of ATTO488-ProTx-II

This protocol describes the conjugation of the ATTO 488 fluorescent dye to the ProTx-II peptide.

a. Materials:

- ProTx-II peptide with a primary amine group (e.g., at the N-terminus or on a lysine residue).
- ATTO 488 NHS-ester.
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
- Purification column (e.g., size-exclusion or reversed-phase chromatography).

b. Labeling Procedure:

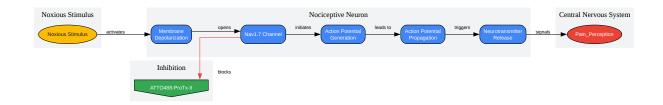
- Dissolve ProTx-II in the reaction buffer.
- Dissolve ATTO 488 NHS-ester in DMF or DMSO to prepare a stock solution.
- Add the ATTO 488 NHS-ester stock solution to the ProTx-II solution. The molar ratio of dye
 to peptide should be optimized, but a starting point of 10:1 can be used.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).



c. Purification:

- Purify the ATTO488-ProTx-II conjugate from unreacted dye and peptide using an appropriate chromatography method.
- Collect and pool the fractions containing the fluorescently labeled peptide.
- Confirm the purity and concentration of the final product using spectroscopy and/or mass spectrometry.

Visualizations Signaling Pathway of Nav1.7 in Nociception and Inhibition by ATTO488-ProTx-II

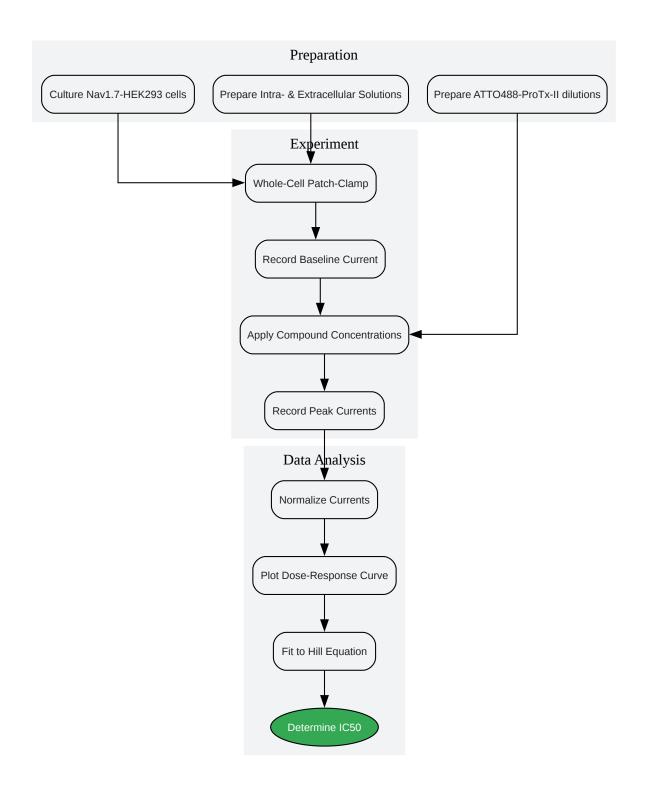


Click to download full resolution via product page

Caption: Nav1.7 signaling in pain and its inhibition by ATTO488-ProTx-II.

Experimental Workflow for IC50 Determination





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of ATTO488-ProTx-II.



Conclusion

ATTO488-ProTx-II is a powerful and specific tool for studying the Nav1.7 sodium channel. Its high affinity and selectivity, coupled with its fluorescent properties, make it invaluable for a range of applications, from basic research into the mechanisms of pain to high-throughput screening for novel analgesic compounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize **ATTO488-ProTx-II** in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. atto-tec.com [atto-tec.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATTO488-ProTx-II: A Technical Guide to its Biological Activity and Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151348#atto488-protx-ii-biological-activity-and-specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com